Calcium tartrate is primarily sourced from the fermentation of grape juice during winemaking. The precipitation of calcium tartrate occurs when the concentration of tartaric acid and calcium ions exceeds their solubility in wine, particularly at lower temperatures. Additionally, it can be synthesized through chemical processes involving tartaric acid and calcium salts.
Calcium tartrate is classified as an organic salt. It falls under the category of carboxylate salts due to its derivation from tartaric acid, which contains carboxyl functional groups. In terms of solubility, it is sparingly soluble in water but more soluble in alcohols, which is relevant for its behavior in wine.
Calcium tartrate can be synthesized through several methods:
The oxidation method yields more than 90% calcium tartrate when properly conducted, emphasizing the importance of controlling reaction conditions such as temperature and pH. The precipitation method allows for industrial-scale production and recycling of filtrates to enhance yield.
Calcium tartrate has a complex molecular structure characterized by its coordination with calcium ions. The structure can be represented as follows:
The crystal structure features infinite chains formed by alternating calcium polyhedra and tartrate molecules, stabilized by hydrogen bonding with water molecules .
Key crystallographic data includes:
Calcium tartrate participates in several chemical reactions:
These reactions are influenced by factors such as pH and concentration of reactants, which are critical for controlling the yield and purity of the final product.
The mechanism through which calcium tartrate precipitates involves several steps:
Data indicates that factors such as pH and the presence of other ions significantly influence this process, affecting both crystallization rates and final crystal morphology.
Relevant analyses include X-ray diffraction studies that confirm structural integrity and purity levels .
Calcium tartrate has various scientific uses:
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